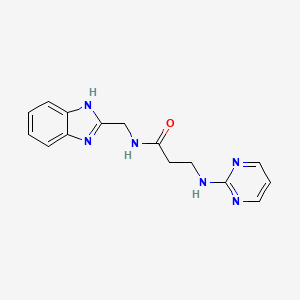![molecular formula C18H12ClN3S B12156762 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12156762.png)
5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a phenyl group and a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This intermediate is then cyclized with ethyl cyanoacetate under basic conditions to yield the thieno[2,3-d]pyrimidine core. The final step involves the amination of the thieno[2,3-d]pyrimidine with aniline to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thienopyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar core structure but different substituents.
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Thieno[3,2-d]pyrimidine: Exhibits similar biological activities but with variations in potency and selectivity.
Uniqueness
5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C18H12ClN3S |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H12ClN3S/c19-13-8-6-12(7-9-13)15-10-23-18-16(15)17(20-11-21-18)22-14-4-2-1-3-5-14/h1-11H,(H,20,21,22) |
InChI-Schlüssel |
IYKHMVAGMXFVRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12156679.png)
![(5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156682.png)
![Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-](/img/structure/B12156689.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(4-hydroxy-2-thioxo-1,3-thiazol-5(2H)-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156691.png)
![(4E)-4-[hydroxy(naphthalen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12156697.png)
![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12156709.png)
![methyl 2-chloro-5-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12156713.png)
![N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12156718.png)


![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12156736.png)
![2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B12156737.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12156741.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide](/img/structure/B12156755.png)
